4-Hydroxy-3,5-diisopropylbenzoic Acid
Description
Contextualization within Aromatic Carboxylic Acids Research
4-Hydroxy-3,5-diisopropylbenzoic acid is a derivative of benzoic acid, placing it within the significant class of aromatic carboxylic acids. chemicalbook.com This class of compounds is characterized by a benzene (B151609) ring substituted with at least one carboxylic acid group. The parent compound, 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid or PHBA), serves as the foundational structure for many widely used compounds, including its esters known as parabens, which are utilized as preservatives. wikipedia.orgnih.govacs.org
The distinguishing feature of this compound is the presence of two isopropyl groups at the 3 and 5 positions of the benzene ring, flanking the hydroxyl group. This steric hindrance provided by the bulky isopropyl groups influences the molecule's chemical reactivity and properties. Research into this specific compound is often linked to its crucial role as a synthetic intermediate. Most notably, it is a key precursor in some manufacturing processes for 2,6-diisopropylphenol (Propofol), a widely used intravenous anesthetic agent. google.comgoogleapis.comgoogleapis.com The synthesis of high-purity Propofol requires careful control of impurities, and one pathway involves the alkylation of p-hydroxybenzoic acid to form this compound, which is then subjected to decarboxylation. googleapis.comgoogle.comquickcompany.in This synthetic route is considered advantageous as it prevents the formation of undesired alkylation products at the para-position. nih.gov
Nomenclature and Chemical Classification
The compound is systematically named according to IUPAC nomenclature, which clarifies its molecular structure. It is also known by several synonyms that are frequently encountered in chemical literature and commercial catalogs.
| Identifier Type | Identifier |
| IUPAC Name | 4-hydroxy-3,5-di(propan-2-yl)benzoic acid |
| Common Synonyms | 3,5-Diisopropyl-4-hydroxybenzoic acid; 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid; Propofol Impurity N; Propofol 4-Carboxylic Acid |
| CAS Number | 13423-73-9 |
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.28 g/mol |
| SMILES String | CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O |
| InChI Key | WYAZPCLFZZTVSP-UHFFFAOYSA-N |
Chemically, it is classified as a substituted aromatic carboxylic acid and a phenol (B47542).
Historical Overview of Research
Historically, research interest in this compound is closely tied to the development and synthesis of alkylphenols, particularly the anesthetic Propofol. Following the discovery of the anesthetic properties of 2,6-diethylphenol, a series of related alkylphenols were synthesized and evaluated, leading to the identification of 2,6-diisopropylphenol as a prime candidate for development in the late 1970s and early 1980s. nih.gov
The synthesis of highly pure 2,6-diisopropylphenol presented challenges, as traditional methods involving the direct alkylation of phenol often resulted in a mixture of isomers that were difficult to separate. google.comrsc.org This led researchers to explore alternative synthetic pathways. One such pathway involves starting with p-hydroxybenzoic acid. googleapis.com By alkylating this starting material, the para position is blocked by the carboxylic acid group, directing the isopropyl groups to the ortho positions (positions 3 and 5). nih.gov The subsequent decarboxylation of the resulting this compound intermediate yields the desired 2,6-diisopropylphenol. googleapis.comquickcompany.in A 1969 paper by W. H. Meek et al. in the Journal of Chemical and Engineering Data describes a procedure for preparing this acid from 2,6-diisopropylphenol and carbon dioxide, indicating its existence and synthesis were known prior to its widespread application in Propofol manufacturing. prepchem.com More recent research, particularly from the 2010s, has focused on optimizing this synthetic route to produce "extra pure" Propofol by minimizing impurities in the this compound intermediate. googleapis.comgoogleapis.com
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAZPCLFZZTVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158604 | |
| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13423-73-9 | |
| Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-3,5-DIISOPROPYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DU6CB34N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Characterization
Spectroscopic Analysis
Spectroscopic analysis provides fundamental insights into the molecular structure of 4-Hydroxy-3,5-diisopropylbenzoic acid by examining the interaction of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used for structural verification.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Characteristic chemical shifts for this compound include a signal for the acidic proton of the carboxylic acid group, typically found far downfield. One study reports this peak at approximately δ 12.5 ppm. The isopropyl groups give rise to characteristic signals: a doublet for the twelve methyl (CH₃) protons and a septet for the two methine (CH) protons. The methyl proton signals are reported in the δ 1.2–1.4 ppm range. The two aromatic protons would appear as a singlet due to the symmetrical substitution pattern on the benzene (B151609) ring. The phenolic hydroxyl proton also gives a characteristic singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, symmetry results in fewer signals than the total number of carbon atoms. The spectrum would be expected to show signals for the carboxyl carbon, the four unique aromatic carbons (C-OH, C-COOH, C-isopropyl, and C-H), and the two carbons of the isopropyl group (methine and methyl).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12.5 | Singlet | ~170-175 |
| Phenolic Hydroxyl (-OH) | Variable | Singlet | - |
| Aromatic (Ar-H) | ~7.5-7.8 | Singlet | ~125-130 |
| Isopropyl Methine (-CH) | ~3.0-3.5 | Septet | ~30-35 |
| Isopropyl Methyl (-CH₃) | ~1.2-1.4 | Doublet | ~20-25 |
| Quaternary Aromatic (Ar-C) | - | - | ~120-160 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₈O₃, corresponding to a molecular weight of 222.28 g/mol .
In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass (222.1256 Da). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Common fragmentation pathways for aromatic carboxylic acids under electron ionization (EI) include:
Loss of a hydroxyl radical (-•OH): Resulting in an [M-17]⁺ peak.
Loss of the carboxyl group (-COOH): Resulting in an [M-45]⁺ peak.
Decarboxylation (-CO₂): Resulting in an [M-44]⁺ peak.
Loss of an isopropyl group (-C₃H₇): Resulting in an [M-43]⁺ peak, which is a common fragmentation for isopropyl-substituted aromatic compounds.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Predicted m/z | Notes |
| [M]⁺ | 222.1256 | Molecular Ion |
| [M+H]⁺ | 223.1329 | Protonated Molecule |
| [M+Na]⁺ | 245.1148 | Sodium Adduct |
| [M-H]⁻ | 221.1183 | Deprotonated Molecule |
| [M-OH]⁺ | 205.1223 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 177.1274 | Loss of carboxyl group |
| [M-C₃H₇]⁺ | 179.0703 | Loss of isopropyl group |
Predicted m/z values for adducts are based on CCSbase calculations. uni.lu
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands.
The spectrum is dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The O-H stretch of the phenolic group also contributes to this region. The C=O stretching vibration of the carboxylic acid carbonyl group typically appears as a strong, sharp band around 1680-1710 cm⁻¹.
Other significant absorptions include:
Aromatic C-H stretching: Just above 3000 cm⁻¹.
Aliphatic C-H stretching (isopropyl groups): Just below 3000 cm⁻¹ (e.g., 2960-2870 cm⁻¹).
Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.
C-O stretching and O-H bending: In the fingerprint region, typically between 1200 and 1400 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching (H-bonded) | 2500-3300 | Broad, Strong |
| Phenolic O-H | Stretching | ~3200-3600 | Broad, Medium |
| Aliphatic C-H | Stretching | 2870-2960 | Strong |
| Carboxylic Acid C=O | Stretching | 1680-1710 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong |
| C-O | Stretching | 1200-1300 | Strong |
Note: These are typical wavenumber ranges for the specified functional groups.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for monitoring the progress of its synthesis. evitachem.com Reverse-phase HPLC is commonly employed for this purpose.
In synthetic procedures, HPLC is used to track the conversion of the starting material, p-hydroxybenzoic acid, into the final product. The reaction is often considered complete when the amount of residual starting material is below a certain threshold, such as 5%. evitachem.com Post-purification analysis by HPLC is used to confirm the purity of the final compound, with impurity levels often required to be less than 0.1%. chemicalbook.com
A reported method for purity validation utilizes a C18 column with a mobile phase consisting of a 70:30 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile. Detection is typically performed using a UV detector at a wavelength of 280 nm.
Table 4: Example HPLC Conditions for Analysis
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min (Typical) |
| Detection | UV at 280 nm |
| Column Temperature | 30°C (Typical) |
These conditions are based on reported methods for purity validation and may be adjusted for specific applications.
Crystallographic Studies
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.
Single-Crystal X-ray Diffraction
As of the current literature search, a single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structure of its isomer, 2-Hydroxy-3,5-diisopropylbenzoic acid, has been determined, providing insight into the potential solid-state behavior of such molecules. researchgate.net
The study on 2-Hydroxy-3,5-diisopropylbenzoic acid revealed that it crystallizes in the triclinic space group P1̅. researchgate.net The asymmetric unit contains three independent molecules. In the crystal structure, these molecules form hydrogen-bonded dimers. Two of the independent molecules form a dimer with each other, while the third molecule forms a centrosymmetric dimer with a symmetry-equivalent molecule. researchgate.net This extensive hydrogen bonding is a key feature of the crystal packing.
Table 5: Crystallographic Data for the Isomer 2-Hydroxy-3,5-diisopropylbenzoic Acid
| Parameter | Value |
| Chemical Formula | C₁₃H₁₈O₃ |
| Formula Weight | 222.27 |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 9.2545 (7) |
| b (Å) | 14.7627 (13) |
| c (Å) | 15.2767 (12) |
| α (°) | 72.823 (7) |
| β (°) | 78.217 (6) |
| γ (°) | 76.792 (7) |
| Volume (ų) | 1920.2 (3) |
| Z | 6 (3 molecules per asymmetric unit) |
| Temperature (K) | 173 (2) |
Data obtained from the crystallographic study of 2-Hydroxy-3,5-diisopropylbenzoic acid. researchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a network of intermolecular interactions. For this compound, these interactions are crucial in determining its physical properties, such as melting point, solubility, and stability. The primary forces at play would be hydrogen bonding and van der Waals interactions.
The carboxylic acid and hydroxyl functional groups are key participants in forming strong intermolecular hydrogen bonds. Typically, benzoic acid derivatives form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of O—H···O hydrogen bonds. This creates a robust eight-membered ring motif. The hydroxyl group can also act as a hydrogen bond donor and acceptor, potentially linking these primary dimers into more extended chains or sheets.
A comprehensive crystallographic analysis, typically performed using single-crystal X-ray diffraction, would be required to determine the precise geometric parameters of these interactions. Such an analysis provides data on bond lengths, bond angles, and torsion angles, confirming the specific hydrogen bonding network and molecular conformation.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Geometric Features |
|---|---|---|---|
| Hydrogen Bond | Carboxyl -OH | Carboxyl C=O | Formation of centrosymmetric dimers |
| Hydrogen Bond | Phenolic -OH | Carboxyl C=O or Phenolic -OH | Extended chains or sheets linking dimers |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) for Reactivity and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its chemical behavior. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electron density and the energies of molecular orbitals.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, indicating sites susceptible to electrophilic attack, and positive potential around the acidic hydrogen atoms.
| Atomic Charges | Calculated charge distribution on each atom. | Helps predict reactive sites for nucleophilic/electrophilic attack. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. These models establish a mathematical correlation between a set of calculated molecular descriptors and an observed activity or property.
To develop a QSAR/QSPR model for a series of compounds including this compound, a dataset of molecules with known activities (e.g., antioxidant capacity, enzyme inhibition) or properties (e.g., acidity (pKa), lipophilicity) would be assembled. For each molecule, a range of descriptors would be calculated, categorized as steric, electronic, or lipophilic.
Steric descriptors would account for the size and shape of the molecule, with the diisopropyl groups being a major factor.
Electronic descriptors , such as dipole moment and atomic charges (often derived from DFT calculations), would quantify the electronic aspects of the molecule.
Lipophilicity descriptors , like the partition coefficient (logP), would describe the molecule's affinity for nonpolar environments.
A statistical method, such as multiple linear regression, is then used to generate an equation that links a selection of these descriptors to the observed activity or property. Such a model could predict the properties of new, unsynthesized derivatives of this compound, guiding further research.
Molecular Dynamics (MD) Simulations for Biological Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method can provide detailed, dynamic insights into how a ligand like this compound interacts with a biological target, such as a protein or enzyme.
Given its known role as an antioxidant, MD simulations could be employed to model its interaction with enzymes involved in oxidative stress. The simulation would begin with a model of the target protein and the ligand placed in a simulated physiological environment (water, ions). The forces between all atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over a series of very short time steps.
The resulting trajectory provides a virtual movie of the interaction, revealing:
The preferred binding pose of the ligand within the protein's active site.
The specific intermolecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.
The conformational changes that may occur in the protein or the ligand upon binding.
An estimation of the binding free energy, which indicates the strength of the interaction.
These simulations can elucidate the molecular basis for the compound's biological activity and can be instrumental in the rational design of more potent analogues.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Chemical Reactivity and Derivatization
Reaction Pathways of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional group.
Decarboxylation to Phenolic Derivatives
One of the most significant reactions of 4-hydroxy-3,5-diisopropylbenzoic acid is its decarboxylation to yield 2,6-diisopropylphenol, a widely used intravenous anesthetic agent commonly known as propofol. google.comnih.gov This transformation involves the removal of the carboxyl group as carbon dioxide and is a key step in the synthesis of this important pharmaceutical compound.
The decarboxylation is typically achieved by heating this compound in the presence of a high-boiling solvent and a catalyst. google.comnih.gov Alkali metal hydroxides, such as sodium hydroxide or potassium hydroxide, are commonly employed as catalysts in an inert atmosphere. google.com The reaction is driven by heat, with temperatures often in the range of 120-160°C. The use of high-boiling solvents facilitates reaching the necessary reaction temperature to promote the efficient removal of the carboxyl group. google.com This process is a critical industrial method for the large-scale production of high-purity 2,6-diisopropylphenol. google.comnih.gov
| Reactant | Reaction Type | Key Reagents/Conditions | Major Product |
|---|---|---|---|
| This compound | Decarboxylation | Heat, High-boiling solvent, Alkali metal hydroxide (e.g., NaOH) | 2,6-Diisopropylphenol |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group imparts another dimension to the reactivity of this compound, allowing for modifications at the oxygen atom.
Alkylation and Etherification
The phenolic hydroxyl group of this compound can undergo alkylation to form the corresponding ether derivatives. This reaction is evidenced by the formation of 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid as a potential impurity during the synthesis of this compound itself, indicating that under certain conditions, the hydroxyl group is susceptible to alkylation.
Deliberate etherification can be achieved through various methods, most commonly the Williamson ether synthesis. This would involve deprotonation of the phenolic hydroxyl group with a suitable base to form the more nucleophilic phenoxide ion, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce the desired alkyl group. The choice of base and reaction conditions would need to be carefully selected to avoid competing reactions at the carboxylic acid moiety.
Oxidation Reactions
The phenolic hydroxyl group is susceptible to oxidation. While direct oxidation studies on this compound are not extensively documented, the oxidative behavior of its decarboxylated product, 2,6-diisopropylphenol, provides significant insight. Phenolic compounds, in general, can be oxidized to form phenoxyl radicals. In the case of 2,6-diisopropylphenol, it has been shown to react with free radicals to form a stable phenoxyl radical. rsc.org
Further oxidation of 2,6-diisopropylphenol can lead to the formation of 2,6-diisopropyl-p-benzoquinone. rsc.orgnih.gov This suggests that the phenolic hydroxyl group in this compound, under appropriate oxidizing conditions, could also be converted to a quinone-type structure, although the presence of the carboxylic acid group might influence the reaction pathway. The antioxidant properties of 2,6-diisopropylphenol are attributed to its ability to scavenge free radicals, a characteristic shared by many phenolic compounds. rsc.org
| Starting Material | Reaction Type | Potential Oxidizing Agents/Conditions | Potential Product |
|---|---|---|---|
| This compound | Oxidation | Various oxidizing agents | Benzoquinone derivative |
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl and isopropyl groups. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this molecule, the positions ortho to the hydroxyl group (positions 3 and 5) are already substituted with isopropyl groups, and the para position is occupied by the carboxylic acid group.
The carboxylic acid group is a deactivating group and a meta-director. The bulky isopropyl groups at the 3 and 5 positions provide significant steric hindrance, which will also influence the regioselectivity of any substitution reaction.
Given the substitution pattern, electrophilic aromatic substitution on this compound would be challenging and likely require forcing conditions. The positions ortho to the carboxylic acid group (positions 2 and 6) are the only available sites. The directing effects of the hydroxyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) are in opposition for these positions. However, the strong activating effect of the hydroxyl group would likely dominate.
While specific examples of electrophilic substitution on this compound are scarce, reactions on the related compound 2,6-diisopropylphenol can provide some indication of the ring's reactivity. For instance, chlorination of 2,6-diisopropylphenol with sulfuryl chloride has been shown to yield 4-chloro-2,6-diisopropylphenol. google.com This suggests that the position para to the hydroxyl group is susceptible to halogenation. Nitration of phenolic compounds is also a common electrophilic aromatic substitution reaction.
Electrophilic Aromatic Substitution (beyond initial alkylation)
Further electrophilic aromatic substitution (SEAr) on the this compound ring is significantly challenging due to a combination of electronic and steric factors. The positions on the aromatic ring are already heavily substituted, and the existing groups govern the reactivity and regioselectivity of any potential incoming electrophile. wikipedia.org
The directing effects of the substituents are as follows:
Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in
Isopropyl (-CH(CH3)2) groups: These are weakly activating alkyl groups, also directing to the ortho and para positions.
Carboxylic acid (-COOH) group: A deactivating group that directs incoming electrophiles to the meta position.
In the structure of this compound, the two positions ortho to the strongly activating hydroxyl group (positions 3 and 5) are already occupied by the isopropyl groups. The position para to the hydroxyl group is occupied by the carboxylic acid. The positions meta to the carboxylic acid are the same positions occupied by the isopropyl groups. Consequently, there are no available positions that are strongly activated for electrophilic attack.
Furthermore, the two bulky isopropyl groups exert significant steric hindrance, physically blocking the only remaining unsubstituted positions on the ring (positions 2 and 6). Any approaching electrophile would face substantial steric repulsion from the large isopropyl groups, making an attack on the ring highly unfavorable. This steric shielding effectively protects the aromatic ring from further substitution reactions like nitration, halogenation, or sulfonation under standard conditions.
| Position on Ring | Substituent Present | Electronic Effect at this Position | Steric Hindrance | Feasibility of Substitution |
|---|---|---|---|---|
| 1 | -COOH | N/A (Substituted) | High | Not Feasible |
| 2 | -H | Deactivated by adjacent -COOH | High (from Isopropyl at C3) | Very Low |
| 3 | -CH(CH3)2 | N/A (Substituted) | High | Not Feasible |
| 4 | -OH | N/A (Substituted) | High | Not Feasible |
| 5 | -CH(CH3)2 | N/A (Substituted) | High | Not Feasible |
| 6 | -H | Deactivated by adjacent -COOH | High (from Isopropyl at C5) | Very Low |
Functionalization of Isopropyl Groups
While the aromatic ring is largely unreactive to further substitution, the isopropyl groups themselves offer pathways for derivatization, primarily at the benzylic carbon atom. The benzylic C-H bond is weaker than other sp³ hybridized C-H bonds because any radical or cationic intermediate formed at this position is resonance-stabilized by the adjacent benzene (B151609) ring. libretexts.orglibretexts.org
Benzylic Oxidation
The isopropyl groups can be targeted by strong oxidizing agents. Similar to the industrial synthesis of phenol (B47542) from cumene (isopropylbenzene), the benzylic position can be oxidized. britannica.comncert.nic.in Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under vigorous conditions can oxidize the benzylic carbon. This reaction, known as side-chain oxidation, typically converts an alkyl group with at least one benzylic hydrogen into a carboxylic acid group. libretexts.org Applying this to this compound could potentially lead to the formation of a tricarboxylic acid derivative, assuming the phenolic hydroxyl group is protected or resistant under the reaction conditions.
| Reaction Type | Typical Reagents | Potential Product | Key Considerations |
|---|---|---|---|
| Side-Chain Oxidation | KMnO₄, NaOH, heat; then H₃O⁺ | 4-Hydroxy-1,3,5-benzenetricarboxylic acid | Requires harsh conditions; potential for ring degradation. The phenolic -OH may also be oxidized. |
Benzylic Halogenation
The benzylic hydrogens of the isopropyl groups are susceptible to free-radical substitution. ucalgary.ca This type of reaction is typically initiated by UV light or a radical initiator and uses reagents that provide a low concentration of a halogen radical, such as N-bromosuccinimide (NBS) for bromination. libretexts.org This selectively replaces a benzylic hydrogen with a halogen atom. studymind.co.uk This reaction would produce a halo-derivative, which can then serve as a versatile intermediate for further nucleophilic substitution reactions to introduce a variety of other functional groups at the benzylic position.
| Reaction Type | Typical Reagents | Potential Product | Mechanism |
|---|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), CCl₄, light (hν) or peroxide initiator | 4-Hydroxy-3,5-bis(1-bromo-1-methylethyl)benzoic acid | Free-radical chain reaction involving a resonance-stabilized benzylic radical intermediate. ucalgary.ca |
| Free-Radical Chlorination | Cl₂, light (hν) | 4-Hydroxy-3,5-bis(1-chloro-1-methylethyl)benzoic acid | Free-radical chain reaction; generally less selective than bromination. |
Biological and Pharmacological Research Applications
Role as an Intermediate in Pharmaceutical Synthesis
4-Hydroxy-3,5-diisopropylbenzoic acid is a key intermediate compound in the synthesis of various pharmaceuticals, most notably the widely used anesthetic, Propofol. Its utility in this context stems from its specific chemical structure, which allows for efficient conversion to the final active pharmaceutical ingredient (API) while controlling for the formation of unwanted byproducts.
This compound serves as a direct precursor in a common and efficient synthetic route to Propofol (2,6-diisopropylphenol). nih.govresearchgate.net The synthesis is typically a two-step process that begins with a low-cost starting material, p-hydroxybenzoic acid. nih.govresearchgate.net
The first step involves a Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid. In this reaction, two isopropyl groups are added to the benzene (B151609) ring at the positions ortho to the hydroxyl group. evitachem.com This alkylation step, often carried out in the presence of an acid catalyst, yields this compound. nih.govgoogle.com
The second and final step is the decarboxylation of the intermediate. evitachem.com This reaction removes the carboxylic acid group (-COOH) from the benzene ring, resulting in the formation of 2,6-diisopropylphenol, or Propofol. nih.govresearchgate.netevitachem.com This synthetic strategy has been adapted for large-scale production, including continuous-flow processes that can yield high quantities of Propofol with significant purity. nih.govresearchgate.net
Table 1: Synthesis of Propofol via this compound
| Step | Reaction | Starting Material | Intermediate/Product | Key Transformation |
| 1 | Friedel-Crafts Alkylation | 4-Hydroxybenzoic acid | This compound | Addition of two isopropyl groups to the aromatic ring. |
| 2 | Decarboxylation | This compound | Propofol (2,6-diisopropylphenol) | Removal of the carboxylic acid group. evitachem.com |
The use of this compound as an intermediate is crucial for controlling the purity of the final Propofol product. The synthesis pathway starting from p-hydroxybenzoic acid helps to minimize the formation of isomeric byproducts, such as 2,4-diisopropyl phenol (B47542) and 2,4,6-triisopropyl phenol, which can be difficult to separate from the final product. google.com
During the synthesis of the intermediate itself, specific reaction conditions can be optimized to ensure high purity. For instance, by carefully controlling parameters and monitoring the reaction with techniques like HPLC, it is possible to produce this compound with impurities of less than 0.1%. chemicalbook.com This high level of purity in the intermediate is essential for ensuring the final API meets stringent pharmaceutical standards. nih.govresearchgate.net Investigations into the synthesis have identified minor by-products, allowing for better control in future API manufacturing processes. nih.gov
Investigation of Biological Activities
Beyond its role as a synthetic intermediate, this compound, also known as Propofol 4-Carboxylic Acid, has been investigated for its own biological properties. chemicalbook.com Research has focused on its antioxidant capabilities and its interactions with key biological pathways and receptors.
This compound exhibits antioxidant properties, a characteristic attributed to its chemical structure. evitachem.comchemicalbook.com The mechanism of action involves its ability to scavenge free radicals and reduce oxidative stress. The phenolic hydroxyl (-OH) group on the benzene ring can donate an electron to stabilize highly reactive free radicals, thereby preventing them from causing cellular damage. evitachem.com This antioxidant activity is a key area of interest in pharmaceutical research, particularly for mitigating conditions associated with oxidative stress. evitachem.com
Research has indicated that this compound may function as a selective positive allosteric modulator of strychnine-sensitive alpha 1-glycine receptors (GlyRs). Glycine receptors are critical inhibitory neurotransmitter receptors, particularly in the spinal cord, and play a role in modulating pain signals. nih.gov Propofol and its derivatives are recognized as regulators of GlyRs, which are considered promising targets for the development of new pain treatments. biorxiv.org The ability of this compound to enhance glycine receptor activity suggests a potential therapeutic application in pain management.
Table 2: Summary of Investigated Biological Activities
| Activity | Mechanism / Pathway | Potential Application |
| Antioxidant | Scavenges free radicals via its phenolic hydroxyl group, mitigating oxidative stress. evitachem.com | Use in formulations to reduce cellular damage from oxidation. evitachem.com |
| Biochemical Interaction | As a benzoic acid derivative, it is expected to interact with metabolic pathways such as the TCA cycle. evitachem.comnih.gov | Influencing drug metabolism and efficacy. evitachem.com |
| Receptor Modulation | Acts as a positive allosteric modulator of alpha 1-glycine receptors. | Novel approaches to pain management. biorxiv.org |
Potential in Analgesic Therapies
While direct studies on the analgesic properties of this compound are not extensively documented, research into related p-hydroxybenzoic acid derivatives suggests a potential for this class of compounds in pain management. For instance, 3,5-dimethoxy-4-hydroxybenzoic acid, a derivative of p-hydroxybenzoic acid, has been shown to possess analgesic as well as anti-inflammatory actions globalresearchonline.net. Other research has focused on synthesizing derivatives of similar structures, such as 5-acetamido-2-hydroxy benzoic acid, to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic effects mdpi.comnih.gov. One such derivative, PS3 (5-phenylacetamidosalicylic acid), demonstrated a significant reduction in painful activity in animal models, proving to be potentially more active than its parent compound mdpi.com. The therapeutic potential of phenolic acids and their derivatives is linked to their chemical structure, and compounds like cajaninstilbene acid have shown analgesic effects mdpi.com. These findings indicate that modifications of the basic phenolic acid structure, such as those present in this compound, could be a viable strategy for developing new analgesic therapies.
Interaction with Human Serum Albumin
The interaction of chemical compounds with Human Serum Albumin (HSA), the most abundant protein in blood plasma, is crucial for their transport and distribution throughout the body nih.govjascoinc.com. Although specific binding studies for this compound are not detailed in the available literature, research on analogous compounds like 4-hydroxybenzoic acid (4-HBA) and vanillic acid (VA) provides valuable insights.
Studies using fluorescence quenching have shown that both 4-HBA and VA can interact with and bind to HSA nih.govnih.gov. The binding process for these compounds is spontaneous, driven primarily by hydrogen bonds and Van der Waals forces nih.govnih.gov. For the HSA and 4-HBA system, the data suggests a static quenching mechanism, while the interaction with VA appears to involve a dynamic quenching mechanism nih.gov. The binding constants (Kb) for these interactions were found to decrease with increasing temperature, suggesting that the complexes formed are not highly stable nih.gov.
These studies on simpler analogous phenolic acids establish a precedent for the binding of this class of molecules to HSA. The presence of bulky, lipophilic isopropyl groups in this compound would likely influence its binding affinity and interaction mechanism with HSA compared to less substituted phenolic acids.
Binding Parameters of Phenolic Acids with Human Serum Albumin (HSA)
| Compound | Temperature (K) | Binding Constant (Kb) (L·mol-1) | Number of Binding Sites (n) | Primary Binding Forces | Quenching Mechanism |
|---|---|---|---|---|---|
| 4-Hydroxybenzoic Acid (4-HBA) | 298 | 1.15 x 104 | ~1 | Hydrogen Bonds, Van der Waals Forces | Static |
| Vanillic Acid (VA) | 298 | 1.48 x 104 | ~1 | Dynamic |
Data derived from studies on analogous compounds, highlighting key parameters of their interaction with HSA nih.gov.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological effects. For phenolic and benzoic acid derivatives, these studies have elucidated key features that determine their efficacy in various applications, from antioxidant to antimicrobial activities.
Influence of Substituents on Biological Activity
The type, number, and position of substituent groups on the benzene ring of phenolic acids critically determine their biological activity.
Hydroxyl (-OH) Groups : The antioxidant capacity of phenolic acids is strongly correlated with the number and arrangement of hydroxyl groups. The presence of two or more hydroxyl groups, particularly in ortho or para positions to each other, is a key factor for high antioxidant activity nih.gov. For example, gallic acid (3,4,5-trihydroxybenzoic acid) exhibits one of the highest antioxidant effects among common phenolic acids globalresearchonline.net.
Methoxy (-OCH₃) Groups : Methylation of hydroxyl groups to form methoxy groups generally reduces antioxidant activity. This is because it diminishes the number of available hydrogen-donating groups that are crucial for scavenging free radicals nih.gov.
Alkyl Groups : The nature of alkyl side chains can also influence biological properties. For instance, the estrogenicity of parabens (esters of p-hydroxybenzoic acid) has been shown to depend on the length of their alkyl chains researchgate.net. The two isopropyl groups on this compound contribute significantly to its lipophilicity, which can affect its ability to cross cell membranes and interact with hydrophobic binding sites on target proteins . The planar nature of the aromatic ring is also considered important for facilitating binding to drug targets .
Comparative Analysis with Analogous Phenolic Acids
Comparing this compound with other phenolic acids highlights the unique influence of its isopropyl substituents. While compounds like protocatechuic acid and gallic acid derive their potent antioxidant activity from multiple hydroxyl groups, this compound's properties are shaped by its single hydroxyl group and two bulky alkyl groups.
In terms of antimicrobial activity, studies have shown that increasing the number of substituent groups on the ring of benzoic acids can lead to decreased efficacy against certain bacteria mdpi.com. For example, benzoic acid and 4-hydroxybenzoic acid showed higher efficacy against Staphylococcus epidermidis compared to more substituted analogues like vanillic and syringic acids mdpi.com. This suggests that the steric hindrance from the large isopropyl groups in this compound might influence its antimicrobial potential.
The antioxidant activity also varies significantly across different phenolic acids. A study using the Ferric Reducing Antioxidant Power (FRAP) assay found that 2,3-dihydroxybenzoic acid was the strongest antioxidant, while mono-hydroxylated structures had lower activities nih.gov. The substitution pattern is paramount; 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) was found to have only slightly lower antioxidant activity compared to its non-methylated counterparts, indicating a complex relationship between structure and function nih.gov.
Comparison of Biological Activities of Analogous Phenolic Acids
| Compound | Key Substituents | Noted Biological Activities |
|---|---|---|
| This compound | -OH, two -CH(CH₃)₂ | Antioxidant chemicalbook.comevitachem.com |
| p-Hydroxybenzoic Acid | -OH | Antimicrobial, anti-inflammatory, antioxidant globalresearchonline.netresearchgate.netnih.gov |
| Vanillic Acid | -OH, -OCH₃ | Antisickling, antioxidant, binds to HSA mdpi.comnih.gov |
| Syringic Acid | -OH, two -OCH₃ | Antisickling, antioxidant mdpi.com |
| Protocatechuic Acid | two -OH | Antioxidant, anti-inflammatory, neuroprotective globalresearchonline.netmdpi.com |
| Gallic Acid | three -OH | High antioxidant activity, antiplatelet aggregation globalresearchonline.netmdpi.com |
This table summarizes the key structural features and associated biological activities of this compound and several analogous phenolic acids.
Applications in Materials Science and Catalysis
Coordination Chemistry and Ligand Design
The molecular structure of 4-hydroxy-3,5-diisopropylbenzoic acid, featuring a carboxylic acid group and a hydroxyl group, presents potential coordination sites for metal ions. The bulky isopropyl groups can influence the steric environment around these coordination sites, potentially leading to the formation of complexes with unique geometries and properties.
Currently, there is limited specific research available in the public domain detailing the synthesis and characterization of metal complexes where this compound acts as the primary ligand. However, the broader class of hydroxybenzoic acids is well-known to form stable complexes with a variety of metal ions. The synthesis of such complexes typically involves the reaction of a metal salt with the deprotonated form of the ligand in a suitable solvent.
Characterization of these hypothetical complexes would likely involve a suite of spectroscopic and analytical techniques to determine their structure and properties.
Table 1: Potential Techniques for Characterization of Metal Complexes
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | To identify the coordination of the carboxylate and hydroxyl groups to the metal center by observing shifts in their characteristic vibrational frequencies. |
| UV-Visible Spectroscopy | To study the electronic transitions within the complex and infer the coordination geometry around the metal ion. |
| Nuclear Magnetic Resonance (NMR) | To elucidate the structure of the complex in solution and confirm the binding of the ligand to the metal. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. |
| Elemental Analysis | To confirm the empirical formula of the synthesized complex. |
The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carboxylic acid group) in this compound makes it a candidate for the construction of supramolecular assemblies through hydrogen bonding. These interactions can lead to the formation of well-ordered, one-, two-, or three-dimensional networks in the solid state.
Role in Polymer Science and Functional Materials
The most significant application of this compound in materials science is its use, and that of its derivatives, as stabilizers for polymers. google.com The sterically hindered phenolic structure is key to this function, as it can effectively scavenge free radicals that lead to the degradation of polymers upon exposure to ultraviolet (UV) radiation. google.com
Esters and other derivatives of 3,5-dialkyl-4-hydroxybenzoic acids, including the diisopropyl variant, are known to be effective in stabilizing polymers against UV degradation. google.com This antioxidant property helps to maintain the mechanical and physical properties of the polymer over time, extending its service life.
Additionally, there are indications that 3,5-diisopropyl-4-hydroxybenzoic acid is used in the production of certain polyesters, polymers, and resins, although specific details of these applications are not widely reported. biosynth.com The bifunctional nature of the molecule (a carboxylic acid and a hydroxyl group) allows it to potentially act as a monomer or a modifying agent in polymerization reactions. For instance, the related compound, 4-hydroxybenzoic acid, is a well-known monomer used in the synthesis of high-performance liquid crystal polymers.
Catalytic Applications
There is currently a lack of specific information in the public domain regarding the catalytic applications of this compound or its metal complexes. While metal complexes of other benzoic acid derivatives have been investigated for their catalytic activity in various organic transformations, similar studies involving this particular ligand have not been prominently reported. The steric hindrance from the isopropyl groups might influence the accessibility of the metal center in a potential catalyst, which could be a subject for future research.
Analytical Chemistry Research and Quality Control
Development of Analytical Methods for Detection and Quantification
A range of analytical techniques are employed to characterize and quantify 4-Hydroxy-3,5-diisopropylbenzoic acid. These methods are crucial for monitoring reaction progress, assessing product purity, and ensuring consistency in quality control.
Chromatographic techniques are the primary tools for the separation and quantification of this compound from reaction mixtures and final products.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used and effective method for the analysis of this compound. The separation is typically achieved on a C18 column. A common mobile phase consists of a mixture of an aqueous acidic buffer, such as 0.1% phosphoric acid in water, and an organic solvent like acetonitrile. The gradient elution allows for the effective separation of the target compound from starting materials, intermediates, and byproducts. Detection is commonly performed using a UV detector, with a wavelength set around 230 nm or 280 nm. This method is validated for parameters including linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. HPLC is the principal technique used to monitor the progress of the synthesis of this compound from p-hydroxybenzoic acid.
Table 1: Representative HPLC Method Parameters for Benzoic Acid Derivatives
| Parameter | Condition |
| Stationary Phase | C18 Column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
Gas Chromatography (GC): Gas chromatography is another separation technique that can be applied to the analysis of benzoic acid derivatives. However, due to the polar nature and low volatility of carboxylic acids like this compound, direct analysis by GC can be challenging. These compounds may exhibit poor peak shape and adsorb to the column. To overcome these issues, derivatization is often employed to convert the polar carboxyl and hydroxyl groups into less polar, more volatile esters or silyl ethers. While specific GC methods for this compound are not extensively detailed in the literature, the general approach for benzoic acids involves such derivatization prior to analysis on a suitable capillary column with a Flame Ionization Detector (FID).
Spectroscopic methods are invaluable for the structural elucidation and characterization of this compound.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. For the parent compound, 4-hydroxybenzoic acid, a broad band corresponding to the O-H stretching of the carboxylic acid is observed, along with a strong C=O stretching peak for the carbonyl group around 1663 cm⁻¹. A phenolic O-H stretching peak is also present. For this compound, similar characteristic peaks would be present, with additional bands corresponding to the C-H stretching and bending vibrations of the isopropyl groups.
Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the substituted benzene (B151609) ring in this compound. The UV-Vis spectrum of the related 4-hydroxybenzoic acid shows absorption maxima that can be used for its detection. The presence of the aromatic ring and its substituents in this compound results in characteristic absorption bands in the UV region, which form the basis for its quantification in HPLC-UV analysis.
Use as a Pharmaceutical Secondary Standard and Certified Reference Material
This compound is available as a high-purity Certified Reference Material (CRM). These reference materials are crucial for quality control in the pharmaceutical industry. They are used for a variety of analytical applications, including the development and validation of analytical methods, instrument calibration, and routine quality control testing. As a CRM, it is produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, ensuring its traceability to primary standards from national metrology institutes. Its use as a reference standard is particularly important in the analysis of the anesthetic drug Propofol, where it is a known impurity.
Impurity Profiling and Process Control
The control of impurities is a critical aspect of pharmaceutical manufacturing. This compound is officially designated as "Propofol Impurity N" in pharmacopeias. It is a known process-related impurity that can arise during the synthesis of Propofol (2,6-diisopropylphenol). Its presence and concentration must be carefully monitored to ensure the safety and efficacy of the final drug product.
HPLC methods are the primary tool for impurity profiling in this context. During the synthesis of this compound itself, HPLC is used to track the conversion of the starting material, 4-hydroxybenzoic acid. The reaction is typically monitored until the level of the starting material falls below a specified threshold, for example, less than 5%. After purification steps like crystallization, the final product's purity is confirmed by HPLC, with impurity levels often required to be below 0.1%. The development of robust analytical methods allows for the detection and quantification of this and other potential impurities, which is essential for process optimization and ensuring the quality of the active pharmaceutical ingredient.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
Future research into the synthesis of 4-Hydroxy-3,5-diisopropylbenzoic acid is moving towards more efficient, sustainable, and scalable methods. Traditional synthesis often involves the Friedel-Crafts alkylation of p-hydroxybenzoic acid. evitachem.com One patented method describes reacting 4-hydroxybenzoic acid with diisopropyl ether in sulfuric acid to achieve a 74.6% yield. Another approach involves the carboxylation of 2,6-diisopropylphenol using sodium methoxide and carbon dioxide, though this method resulted in a lower yield of 23%. prepchem.com
A significant advancement is the development of machine-assisted continuous flow synthesis. This modern technique offers improved efficiency, safety, and sustainability compared to traditional batch processing. nih.gov Research has demonstrated a scaled-up and telescoped continuous flow process that combines Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid followed by a decarboxylation reaction to produce propofol, with this compound as the key intermediate. nih.gov In these flow processes, the intermediate was obtained in up to 85% yield with a residence time of just 30 minutes. nih.gov
Other innovative approaches under investigation include microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes and often uses more environmentally friendly solvents like water or ethanol. chemicalbook.comchemmethod.com The use of solid acid catalysts is also being explored, which can be filtered and reused in subsequent reactions, contributing to a more sustainable process. chemicalbook.com One such method using a solid acid catalyst and ultrasonic irradiation reported a 78% yield. chemicalbook.com
| Synthetic Method | Reactants | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation (Batch) | 4-hydroxybenzoic acid, diisopropyl ether | Sulfuric acid catalyst | 74.6% | |
| Carboxylation | 2,6-diisopropylphenol, sodium methoxide, CO2 | Heated to 180°C | 23% | prepchem.com |
| Continuous Flow Synthesis | 4-hydroxybenzoic acid, isopropanol | Flow reactor, 30 min residence time | 85% | nih.gov |
| Microwave/Ultrasonic Synthesis | 4-hydroxybenzoic acid, isopropanol | Solid acid catalyst, 40-60°C, ultrasonic power | 78% | chemicalbook.com |
Deeper Elucidation of Biological Mechanisms
This compound is a compound of significant pharmacological interest, primarily known as a key intermediate and related compound to Propofol, a widely used anesthetic. chemicalbook.com Its biological activity is closely linked to its chemical structure as a phenolic acid derivative.
The primary mechanism of action investigated is its antioxidant property. chemicalbook.com As a phenolic compound, it can scavenge free radicals and reduce oxidative stress. This activity is a characteristic shared by many p-hydroxy benzoic acid (PHBA) derivatives, which are known for their antioxidant effects. globalresearchonline.netresearchgate.net The bulky diisopropyl groups on the benzene (B151609) ring influence its lipophilicity, which may enhance membrane permeability compared to unsubstituted analogues like 4-hydroxybenzoic acid.
While much of the focus is on its role as a precursor, derivatives of p-hydroxy benzoic acid have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and hypoglycemic effects. researchgate.nettera.org For instance, various phenolic acids have been shown to possess good antioxidant effects, and some esters of hydroxybenzoic acids exhibit anti-platelet aggregation properties by inhibiting the synthesis of thromboxane A2. globalresearchonline.net Future research could explore whether this compound itself possesses a unique profile of these activities, independent of its function as a synthetic intermediate. Deeper investigation is needed to understand its specific interactions with molecular targets and biological pathways to clarify its potential for direct therapeutic applications.
Development of Advanced Material Applications
Beyond its pharmaceutical relevance, this compound and its derivatives have potential applications in advanced materials. A significant area of utility is in the stabilization of polymers. Derivatives of 3,5-dialkyl-4-hydroxybenzoic acids, particularly those with sterically hindering alkyl groups like isopropyl, are known to be useful for protecting polymers against degradation from ultraviolet radiation. google.com
The compound also serves as a versatile intermediate in the synthesis of various agrochemicals and dyestuffs. evitachem.com In the field of dye chemistry, azo compounds derived from 4-Hydroxybenzoic acid have been synthesized and shown to possess potent biological activity, suggesting a role for its derivatives in creating functional dyes.
Future research could focus on leveraging the unique structure of this compound to create novel polymers or functional materials. Its rigid aromatic core, combined with the bulky isopropyl groups and reactive carboxylic acid and hydroxyl functionalities, makes it a candidate for developing new polyesters, polyamides, or liquid crystals with specific thermal or optical properties. Its antioxidant nature could also be exploited by incorporating it into material formulations to prevent oxidative degradation, extending the lifespan of plastics, coatings, and other advanced materials.
Environmental and Sustainable Chemistry Considerations
The production of this compound is undergoing a shift towards more environmentally conscious and sustainable practices, in line with the principles of green chemistry. mdpi.com A key development in this area is the transition from traditional batch synthesis to continuous flow processes. nih.gov Continuous flow chemistry offers numerous advantages, including enhanced safety, better reaction control, reduced waste generation, and improved energy efficiency. nih.gov The scaled-up synthesis of the compound has been successfully demonstrated using this technology, highlighting a pathway to modernize its industrial production. nih.gov
Sustainable chemistry also emphasizes the use of renewable feedstocks. There is growing interest in producing benzoic acid derivatives from lignin, a complex polymer found in wood and a major byproduct of the paper industry. rsc.org This approach aims to valorize lignin by converting it into valuable platform chemicals, including p-hydroxybenzoic acid, which is the direct precursor for this compound. rsc.org Developing efficient biochemical or catalytic routes from lignin to this compound would represent a significant step towards a circular economy.
Further green chemistry approaches include the use of safer solvents and catalysts. Research into microwave-assisted synthesis often employs water or ethanol instead of more hazardous organic solvents. chemmethod.com Additionally, the use of recyclable solid acid catalysts in place of corrosive mineral acids like sulfuric acid reduces waste and environmental impact. chemicalbook.com These strategies, focused on waste prevention, atom economy, and the use of renewable resources, are central to the future sustainable production of this compound. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Hydroxy-3,5-diisopropylbenzoic acid with high purity?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation of 4-hydroxybenzoic acid with isopropyl halides, followed by acid-catalyzed hydrolysis to ensure deprotection of the hydroxyl group. Alternatively, esterification of the precursor (e.g., methyl 4-hydroxy-3,5-diisopropylbenzoate) followed by saponification under basic conditions (e.g., NaOH/ethanol) may yield the free acid. Purification typically involves recrystallization from ethanol-water mixtures or column chromatography using silica gel and a gradient of ethyl acetate/hexane .
- Validation : Confirm purity via HPLC (using a C18 column with a mobile phase of 0.1% phosphoric acid in water:acetonitrile, 70:30 v/v, at 280 nm) and structural verification via -NMR (characteristic peaks: δ 12.5 ppm for -COOH, δ 1.2–1.4 ppm for isopropyl groups) .
Q. How can researchers optimize the isolation of this compound from complex reaction mixtures?
- Approach : Use liquid-liquid extraction with dichloromethane or ethyl acetate to separate the acidic compound from polar byproducts. Adjust pH to 2–3 to protonate the carboxyl group, enhancing organic phase solubility. For further purification, employ preparative HPLC with a phosphate buffer (pH 2)-acetonitrile gradient system (1.0 mL/min flow rate) to resolve co-eluting impurities .
Q. What analytical techniques are critical for characterizing this compound?
- Key Techniques :
- Spectroscopy : - and -NMR to confirm substitution patterns and isopropyl group positions.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular mass (theoretical [M-H]⁻: 221.1284) and fragmentation patterns.
- Chromatography : Reverse-phase HPLC with UV detection (280 nm) for purity assessment .
Advanced Research Questions
Q. How do microbial degradation pathways differ for this compound across bacterial species?
- Experimental Design : Compare catabolism in Pseudomonas spp. and Rhodococcus spp. using -labeled substrate tracking. Pseudomonas may oxidize the aromatic ring via dioxygenase enzymes, while Rhodococcus could produce dimethylhydroquinone derivatives through reductive dealkylation. Monitor metabolites via LC-MS and -NMR .
- Contradiction Note : Evidence suggests species-specific pathways; for example, Rhodococcus rhodochrous N75 accumulates 2,6-dimethylhydroquinone, whereas Pseudomonas sp. HH35 forms cyclic tautomers. These differences highlight the need for strain-specific pathway mapping .
Q. What mechanistic insights explain the antioxidant activity of this compound?
- Methodology : Assess radical scavenging capacity using DPPH/ABTS assays and compare to structurally similar compounds (e.g., syringic acid). Evaluate cellular protection via ROS detection (e.g., H2DCFDA fluorescence in irradiated cells) and survival signaling (e.g., Western blot for phosphorylated Akt). The bulky isopropyl groups may enhance lipid solubility, improving membrane penetration and ROS neutralization efficiency .
Q. How do substituent modifications (e.g., isopropyl vs. methoxy groups) influence the compound’s reactivity in catalytic applications?
- Synthetic Strategy : Synthesize analogs (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid) and compare their catalytic performance in esterification or polymerization reactions. Use DFT calculations to analyze steric/electronic effects: isopropyl groups increase steric hindrance, potentially reducing reaction rates but improving regioselectivity in aryl coupling reactions .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Stability Testing : Conduct accelerated degradation studies (40–60°C, pH 1–13) with HPLC monitoring. Acidic conditions (pH < 3) may promote decarboxylation, while alkaline conditions (pH > 10) could hydrolyze ester byproducts. Store at 2–8°C in inert atmospheres to prevent oxidation .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the compound’s melting point and solubility?
- Analysis : Variations in purity (e.g., residual solvents) and crystallinity (amorphous vs. crystalline forms) may explain discrepancies. For example, evidence reports melting points of 222–226°C for the dimethyl analog, but diisopropyl derivatives may exhibit lower melting points due to increased hydrophobicity. Standardize characterization protocols across studies .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
